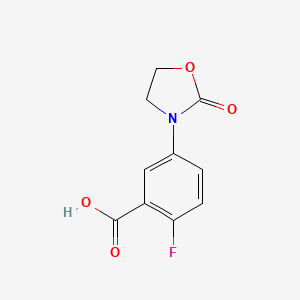

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDMXXTXDWUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of CAS 146685-96-9 for Advanced Research

This guide provides a comprehensive overview of the physicochemical properties of the fluorinated polymer identified by CAS number 146685-96-9, chemically described as "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.". This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this material for its application in their respective fields. The structure of this guide is designed to provide a logical flow from fundamental identification to detailed analytical methodologies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

CAS 146685-96-9 identifies a complex polymer derived from the oxidized polymerization of 1,1,2,3,3,3-hexafluoro-1-propene. Unlike small molecules with a discrete and uniform structure, this substance is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials), meaning its properties can vary depending on the manufacturing process. It is a type of fluoropolymer, a class of materials known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability.[1] These polymers are often used in applications requiring high-performance lubrication and chemical inertness.[2]

The polymeric nature of CAS 146685-96-9 dictates that its characterization goes beyond simple melting and boiling points, extending to properties like molecular weight distribution, monomer composition, and end-group analysis. Understanding these characteristics is paramount for predicting its behavior in various applications.

Core Physicochemical Properties

The available data for CAS 146685-96-9 and related fluoropolymers are summarized below. It is crucial to note that these values can be influenced by the degree of polymerization and the presence of any additives.

| Property | Value | Source |

| Physical Description | Colorless, odorless liquid | [1][3] |

| Molecular Weight | Average molecular weight of 1500-4500 g/mol is reported for a related substance. | [4][5] |

| Melting Point | -20°C (for a related substance) | [2] |

| Boiling Point | 70°C (for a related substance) | [2] |

| Density | 1.92 g/cm³ | [2] |

| Vapor Pressure | 0.00000004 mmHg (for a related substance) | [1] |

| Water Solubility | Difficult to mix in water | [2] |

| Refractive Index | n20/D 1.303 (for a related substance) | [2] |

Structural Characterization: A Deeper Dive

Due to the polymeric and complex nature of CAS 146685-96-9, a detailed structural characterization is essential. This involves a suite of analytical techniques to elucidate its composition and architecture.[6]

Understanding the Polymeric Structure

The general structure of this polymer consists of a backbone of repeating units derived from hexafluoropropene oxide. The "oxidized, polymd." designation suggests a polymerization process involving oxidation, which can lead to various functional groups, including ether linkages and acyl fluoride end groups.

Caption: Generalized structure of the oxidized hexafluoropropene polymer.

Key Analytical Techniques for Structural Elucidation

The comprehensive characterization of fluoropolymers like CAS 146685-96-9 requires a multi-faceted analytical approach.[6] The choice of techniques is dictated by the need to understand the polymer's composition, molecular weight, and structural details.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹⁹F and ¹³C NMR are powerful tools for determining the monomer composition, sequence structure, and identifying terminal groups.[6] For soluble fractions, solution NMR can provide more detailed structural information.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic functional groups present in the polymer, providing insights into its chemical composition.[6]

-

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution (MWD) of polymers.[7] This is a critical parameter as the MWD significantly influences the material's mechanical and rheological properties.

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the distribution of polymer chains and identify end groups. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to identify the monomeric units and other volatile fragments upon thermal decomposition.

Caption: A typical analytical workflow for the characterization of fluoropolymers.

Experimental Protocols: A Practical Guide

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for key analytical techniques.

Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Rationale: The molecular weight and its distribution are fundamental properties of a polymer that dictate its physical and mechanical behavior. GPC separates polymer molecules based on their size in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Step-by-Step Protocol:

-

Solvent Selection: Choose an appropriate solvent in which the polymer is fully soluble. For fluoropolymers, specialized fluorinated solvents may be required.

-

Sample Preparation: Accurately weigh a small amount of the polymer sample and dissolve it in the chosen GPC solvent to a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution, which may require gentle heating or agitation.

-

Instrumentation Setup:

-

Equilibrate the GPC system (pump, columns, and detectors) with the mobile phase at a constant flow rate and temperature.

-

Use a set of columns with appropriate pore sizes to cover the expected molecular weight range of the sample.

-

Common detectors include a refractive index (RI) detector, a UV detector, and a light scattering detector.

-

-

Calibration: Calibrate the system using a series of well-characterized polymer standards (e.g., narrow polystyrene or polymethyl methacrylate standards) with known molecular weights.

-

Sample Analysis: Inject a known volume of the prepared sample solution into the GPC system.

-

Data Acquisition and Analysis:

-

Record the chromatogram from the detector(s).

-

Use the calibration curve to convert the elution times to molecular weights.

-

Calculate Mn, Mw, and PDI from the resulting molecular weight distribution curve.

-

Structural Analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹⁹F NMR is particularly well-suited for fluoropolymers as the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, providing excellent sensitivity. It allows for the detailed analysis of the different fluorine environments within the polymer, yielding information on monomeric units and their connectivity.

Step-by-Step Protocol:

-

Sample Preparation:

-

For solution-state NMR, dissolve the polymer in a suitable deuterated solvent that can also dissolve the fluoropolymer (e.g., hexafluorobenzene).

-

For solid-state NMR, pack the powdered polymer sample into a solid-state NMR rotor.

-

-

Instrument Setup:

-

Tune the NMR spectrometer to the ¹⁹F frequency.

-

For solid-state NMR, set up the appropriate magic-angle spinning (MAS) speed to average out anisotropic interactions.

-

-

Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum using a standard pulse sequence.

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the different fluorine environments. The chemical shifts will be indicative of the local chemical structure (e.g., -CF₃, -CF₂-, -CF-).

-

The relative integrals of the different signals can be used to quantify the ratio of different structural units.

-

Safety and Handling

While specific hazard information for CAS 146685-96-9 is limited, general good laboratory practices should be followed when handling this substance.[8][9][10][11][12] It is described as a colorless, odorless liquid.[1][3] Some sources indicate that related substances may cause eye irritation.[1] It is recommended to use personal protective equipment, including safety glasses and gloves, and to work in a well-ventilated area. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

Conclusion

CAS 146685-96-9 is a complex fluoropolymer whose physicochemical properties are intrinsically linked to its polymeric nature. A thorough characterization, employing a suite of advanced analytical techniques, is imperative for any research or development application. This guide has provided a foundational understanding of its properties and the methodologies required for its comprehensive analysis. By following these principles and protocols, researchers can ensure the generation of high-quality, reliable data to advance their scientific endeavors.

References

- Analytical Methods (RSC Publishing). (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography.

- Alfa Chemistry. (n.d.). Chemical Property Analysis - Fluoropolymers.

- PubChem. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.

- PubChem. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized.

- Echemi. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.

- Dalau Ltd. (2025, March 17). Modern Testing for Fluoropolymers.

- CymitQuimica. (n.d.). 1,1,2,3,3,3-Hexafluoro-1-propene oxidized polymd.

- PMC. (n.d.). Physical Characterization of Multifiber Polyvinylidene Fluoride with the Addition of Hexafluoropropylene and/or Graphene Oxide.

- IPCP. (n.d.). TOP assay for fluoropolymer containing samples.

- ChemInfo Public. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-,oxidized, polymd., mittlere Molmasse 1500-4500 g/mol .

- PMC. (n.d.). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater.

- Pharos. (n.d.). 1-Propene,1,1,2,3,3,3-hexafluoro-,oxidized, polymd., average MW 1500-4500 g/mol .

- ResearchGate. (2025, August 5). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer | Request PDF.

- Haz-Map. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized.

- SFU Summit. (n.d.). How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO).

- Preprints.org. (2025, October 24). Physical Characterization of Multifiber Polyvinylidene Fluoride with the Addition of Hexafluoropropylene and/or Graphene Oxide.

- Google Patents. (n.d.). US8653229B2 - Polymerisation of hexafluoropropylene oxide.

- PubChem. (n.d.). Methoxyacetic Acid | C3H6O3 | CID 12251.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- MilliporeSigma. (2026, January 13). SAFETY DATA SHEET.

- ATSDR. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION.

- Regulations.gov. (n.d.). SAFETY DATA SHEET.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,2-Dimethoxypropane, 98%.

- Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET.

Sources

- 1. 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propene, 1,1,2,3,3,3-hexafluoro-,oxidized, polymd., mittlere Molmasse 1500-4500 g/mol - ChemInfo Public [recherche.chemikalieninfo.de]

- 5. 1-Propene,1,1,2,3,3,3-hexafluoro-,oxidized, polymd., average MW 1500-4500 g/mol - Pharos [pharos.habitablefuture.org]

- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 7. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

The Strategic Repurposing of a Benzoic Acid Scaffold: A Technical Guide to the Synthesis of Linezolid via 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid

Abstract

Linezolid, the first of the oxazolidinone class of antibiotics to be clinically approved, represents a critical tool in combating multidrug-resistant Gram-positive infections. Its synthesis has been the subject of extensive research, leading to a variety of established manufacturing routes. This technical guide delves into a conceptual, yet chemically robust, synthetic pathway to Linezolid, pivoting on the strategic use of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid as a pivotal, albeit non-traditional, intermediate. We will explore the underlying chemical principles, from the construction of this key starting material to its methodical transformation into the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a blend of established chemical transformations applied to a novel synthetic design.

Introduction: The Architectural Challenge of Linezolid Synthesis

The chemical architecture of Linezolid, (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, presents several synthetic hurdles. These include the stereospecific construction of the (S)-5-(aminomethyl)-2-oxazolidinone core, the regioselective installation of the 3-fluoro-4-morpholinophenyl moiety, and the final elaboration of the N-acetylaminomethyl side chain.

Established industrial syntheses often employ a convergent approach, where key fragments of the molecule are prepared separately and then coupled.[1] Common starting materials include (R)-epichlorohydrin and 3-fluoro-4-morpholinylaniline.[2][3] This guide, however, will explore a linear strategy commencing with a benzoic acid derivative that already incorporates the oxazolidinone ring, offering a different perspective on the assembly of this vital antibiotic.

The Keystone Intermediate: Synthesis of this compound

The proposed starting material, this compound, is not a readily available commercial compound. Its synthesis would likely commence from 2-fluoro-5-aminobenzoic acid. The formation of the oxazolidin-2-one ring tethered to the phenyl ring is a crucial first step.

Proposed Synthesis of the Benzoic Acid Intermediate

A plausible route involves the reaction of 2-fluoro-5-aminobenzoic acid with a suitable two-carbon electrophile that can undergo cyclization. One such approach is a two-step process:

-

Reaction with Chloroacetyl Chloride: The amino group of 2-fluoro-5-aminobenzoic acid can be acylated with chloroacetyl chloride to form N-(4-carboxy-2-fluorophenyl)-2-chloroacetamide.

-

Intramolecular Cyclization: Subsequent treatment with a base, such as sodium hydride, would facilitate an intramolecular Williamson ether synthesis-type reaction, where the phenoxide (formed from the deprotonation of the carboxylic acid, followed by decarboxylation and subsequent tautomerization, or more likely, direct deprotonation of the amide N-H followed by cyclization) attacks the carbon bearing the chlorine, forming the oxazolidinone ring. A more direct method might involve the use of a reagent like 2-chloroethyl chloroformate, followed by base-mediated cyclization.

The Morpholine Moiety: A Critical Addition

A defining feature of Linezolid is the morpholine ring, which is crucial for its antibacterial activity. The introduction of this group onto our benzoic acid intermediate is a key transformation. This would likely be achieved via a nucleophilic aromatic substitution (SNA_r) reaction.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of our benzoic acid intermediate is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and oxazolidinone groups. However, in the Linezolid structure, the morpholine is para to the oxazolidinone and meta to the fluorine. Therefore, a more logical precursor for this step would be a difluoro-substituted benzoic acid, such as 2,4-difluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. In this hypothetical scenario, the fluorine at the 4-position is more activated towards substitution.

Experimental Protocol: Introduction of the Morpholine Ring (Hypothetical)

-

Reactants: 2,4-Difluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid and morpholine.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to act as a proton scavenger.

-

Temperature: Elevated temperatures, typically in the range of 80-120 °C, are required to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture would be acidified to precipitate the product, which is then filtered, washed, and dried.

This reaction would yield 2-Fluoro-4-morpholino-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid.

From Carboxylic Acid to Amine: The Curtius Rearrangement as a Linchpin Reaction

The conversion of the carboxylic acid functionality into the N-acetylaminomethyl side chain of Linezolid is the most synthetically challenging part of this proposed route. A robust and reliable method for achieving the initial C-N bond formation is the Curtius rearrangement.[4][5] This reaction allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, proceeding through an isocyanate intermediate.[6][7]

The Curtius Rearrangement: A Step-by-Step Mechanistic Overview

The Curtius rearrangement involves three key stages:

-

Formation of the Acyl Azide: The carboxylic acid is first converted into an acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[8]

-

Thermal or Photochemical Rearrangement: The acyl azide, upon heating, undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas. This step is a concerted process where the R-group migrates to the nitrogen as the nitrogen molecule departs.[4]

-

Trapping the Isocyanate: The highly reactive isocyanate is then trapped with a suitable nucleophile. For the synthesis of Linezolid, trapping with a protected form of methanol, such as benzyl alcohol, would yield a carbamate-protected amine.

Workflow for the Curtius Rearrangement in Linezolid Synthesis

Caption: Proposed workflow for converting the benzoic acid to the N-acetylaminomethyl side chain of Linezolid via a Curtius rearrangement.

Detailed Experimental Protocol for the Curtius Rearrangement (Hypothetical)

-

Acyl Azide Formation: To a solution of 2-Fluoro-4-morpholino-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid in an anhydrous aprotic solvent (e.g., THF, toluene), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Rearrangement and Trapping: To the solution containing the acyl azide, benzyl alcohol (1.5 eq) is added. The reaction mixture is then heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases and the acyl azide is fully consumed.

-

Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the Cbz-protected amine intermediate.

Final Steps: Deprotection and Acetylation

The final steps in this proposed synthesis involve the transformation of the Cbz-protected amine into the N-acetyl group of Linezolid.

-

Deprotection: The Cbz (carboxybenzyl) protecting group is readily removed by catalytic hydrogenation. The Cbz-protected intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the deprotection is complete.

-

Acetylation: The resulting primary amine is then acetylated. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine to afford Linezolid.

Quantitative Data Summary (Hypothetical Yields)

| Step | Reaction | Reagents | Hypothetical Yield (%) |

| 1 | Oxazolidinone Formation | 2-chloroethyl chloroformate, Base | 75 |

| 2 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃, DMSO | 85 |

| 3 | Curtius Rearrangement & Trapping | DPPA, Et₃N, BnOH, Heat | 70 |

| 4 | Deprotection | H₂, Pd/C | 95 |

| 5 | Acetylation | Ac₂O, Et₃N | 98 |

| Overall | ~45 |

Conclusion and Future Perspectives

This technical guide has outlined a novel, albeit hypothetical, synthetic route to the antibiotic Linezolid, starting from this compound. The proposed pathway leverages the power of the Curtius rearrangement to strategically convert a carboxylic acid into the required aminomethyl side chain. While not a conventional approach, this exploration highlights the versatility of fundamental organic reactions in the design of new synthetic strategies for complex pharmaceutical targets.

Further research would be required to optimize the reaction conditions for each step and to fully characterize all intermediates. However, the chemical principles underpinning this proposed synthesis are well-established and provide a solid foundation for such an investigation. The development of alternative synthetic routes, such as the one described herein, is crucial for ensuring a robust and adaptable supply chain for essential medicines like Linezolid.

References

-

Angewandte Chemie International Edition. Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. [Link]

-

ResearchGate. A facile synthesis of the oxazolidinone antibacterial agent linezolid. [Link]

-

SSRN. A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. [Link]

-

Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. researchgate.net [researchgate.net]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis and Therapeutic Utility of Fluorinated Oxazolidinone Intermediates

[1][2]

Executive Summary

The oxazolidinone class of antibacterials, typified by Linezolid and Tedizolid , represents a critical line of defense against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE).[1] The pharmacological potency of these agents hinges on a precise structural motif: an N-aryl-2-oxazolidinone core bearing a C-5 stereocenter and, crucially, a fluorine atom on the aromatic ring.

This technical guide reviews the synthetic architecture of fluorinated oxazolidinone intermediates. It moves beyond basic reaction schemes to analyze the process chemistry, stereochemical control, and structure-activity relationships (SAR) that define their development. We focus on the causality behind synthetic choices—why specific routes (e.g., chiral epichlorohydrin cyclization) are preferred over others and how the fluorine substituent dictates metabolic and binding profiles.

Structural & Mechanistic Foundation

The Fluorine Effect

The introduction of a fluorine atom at the C-3 position of the phenyl ring (ortho to the morpholine or biaryl group) is not merely for metabolic blocking. It serves three distinct physicochemical functions:

-

Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring. This optimizes the

-stacking interactions within the peptidyl transferase center (PTC) of the bacterial 23S rRNA. -

Conformational Locking: The fluorine atom induces a specific torsional preference between the phenyl ring and the oxazolidinone core, favoring the bioactive conformation.

-

Binding Affinity: Crystallographic data suggests the fluorine atom engages in weak H-bond interactions with specific nucleotide bases (e.g., C2452 in E. coli numbering), enhancing residence time.

Stereochemical Imperative

The antibacterial activity resides almost exclusively in the (S)-enantiomer at the C-5 position of the oxazolidinone ring. Consequently, synthetic strategies must be enantioselective, utilizing chiral pools (e.g., D-mannitol, L-serine) or chiral building blocks like (R)-epichlorohydrin or (R)-glycidyl butyrate .

Synthetic Strategies: The Core Pathways

The synthesis of fluorinated oxazolidinone intermediates generally follows two dominant convergent pathways.

Pathway A: The Chiral Epichlorohydrin Route (Linezolid Focus)

This is the industrial standard for Linezolid. It relies on the nucleophilic opening of a chiral epoxide by a carbamate or aniline derivative.

-

Key Intermediate: (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[2][3][4]

-

Mechanism: The lithiated carbamate (generated via n-BuLi) attacks the (R)-epichlorohydrin.[4] The regioselectivity is controlled by the Lewis acidity of the lithium cation and the steric hindrance of the epoxide.

-

Advantage: High enantiomeric excess (>99% ee) and scalability.

Pathway B: The Biaryl Convergence (Tedizolid Focus)

Tedizolid phosphate requires a biaryl system. The strategy shifts to constructing the oxazolidinone on a halogenated phenyl ring first, followed by a transition-metal catalyzed coupling.[5]

-

Key Intermediate: (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone.[5][6][7]

-

Coupling: A Suzuki-Miyaura coupling connects the aryl bromide with a pyridyl-tetrazole boronate.

-

Optimization: The presence of the fluorine atom ortho to the bromine can affect the rate of oxidative addition in the catalytic cycle, often requiring specialized ligands (e.g., phosphines) to stabilize the Pd(0) species.

Visualization: Synthetic Workflows & SAR

Diagram 1: Linezolid & Tedizolid Synthetic Logic

This diagram contrasts the linear cyclization route of Linezolid with the convergent coupling route of Tedizolid.

Caption: Comparative synthetic logic for Linezolid (Linear) vs. Tedizolid (Convergent), highlighting key chiral insertion points.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional roles of specific structural zones within the fluorinated oxazolidinone scaffold.

Caption: SAR map detailing the functional contribution of the C-3 fluorine, C-5 stereocenter, and C-4 substituent.

Detailed Experimental Protocol

Protocol: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Context: This is the critical ring-closing step establishing the chiral center.

Reagents & Equipment[10][11]

-

Substrate: Methyl 3-fluoro-4-morpholinophenylcarbamate (1.0 eq)

-

Reagent: (R)-Epichlorohydrin (1.5 eq)

-

Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Dry Nitrogen (

)

Step-by-Step Methodology

-

Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with

for 15 minutes. -

Solvation: Charge the flask with Methyl 3-fluoro-4-morpholinophenylcarbamate and anhydrous THF (10 volumes). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents side reactions like polymerization of the lithiated species.

-

Deprotonation: Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C. Stir for an additional 45 minutes. Observation: The solution typically turns a deep yellow/orange, indicating the formation of the lithium carbamate anion.

-

Cyclization: Add (R)-epichlorohydrin dropwise. Once addition is complete, allow the reaction to warm slowly to room temperature over 4 hours, then heat to reflux (65°C) for 12 hours. Rationale: The initial attack occurs at low temp; reflux is required to drive the ring closure (intramolecular displacement of the methoxide).

-

Quench & Workup: Cool to 0°C. Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

HPLC Purity: >98%

-

Chiral HPLC: >99% ee (Confirm retention of stereochemistry).

-

1H NMR: Diagnostic doublet of doublets for the

protons at

Quantitative Data Summary

| Compound Class | Key Intermediate | Yield (Typical) | Fluorine Role | Primary Indication |

| Linezolid | (R)-5-(chloromethyl)-oxazolidinone | 85-92% | Binding Affinity | Pneumonia, Skin Infections |

| Tedizolid | (R)-5-(hydroxymethyl)-oxazolidinone | 78-85% | Metabolic Stability | ABSSSI (Acute Bacterial Skin) |

| Radezolid | Biaryl-oxazolidinone core | 70-80% | Potency Enhancement | CA-Pneumonia (Clinical) |

References

-

Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. Chem. Pharm. Bull. (2001).[8] Link

-

A New Synthetic Route Toward Tedizolid Phosphate. Chinese Journal of Applied Chemistry.Link

-

Processes for the preparation of linezolid intermediate. U.S. Patent 7,291,614.Link

-

Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. J. Med. Chem. (2014). Link

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances (2023). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-...: Ingenta Connect [ingentaconnect.com]

- 5. lookchem.com [lookchem.com]

- 6. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]

- 7. “Process For The Preparation Of Tedizolid Phosphate” [quickcompany.in]

- 8. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Divergence: Linezolid Acid Intermediates vs. Pharmacological Derivatives

Executive Summary

This technical guide delineates the precise chemical and functional distinctions between Linezolid Acid Intermediates (transient precursors and metabolic degradation products) and Linezolid Derivatives (next-generation oxazolidinone analogs).

For the drug development scientist, the distinction is binary: "Acid" forms typically represent loss of bioactivity (metabolites) or synthetic building blocks (precursors), whereas "Derivatives" represent gain of function (improved potency against MRSA/VRE, reduced myelosuppression). This guide provides the structural logic, synthesis protocols, and metabolic pathways defining these two classes.

Part 1: The Chemical Architecture of Linezolid

To understand the divergence, we must first establish the parent scaffold. Linezolid (Zyvox) is a synthetic oxazolidinone with three critical pharmacophores:

-

Ring A (Oxazolidinone): The core 2-oxazolidinone ring responsible for binding to the 23S rRNA of the 50S ribosomal subunit.

-

Ring B (N-Aryl group): A 3-fluoro-4-morpholinophenyl group.[1][2][3][4][5][6][][8] The fluorine atom improves activity; the morpholine ring affects solubility and pharmacokinetics.

-

C-5 Side Chain: An (S)-acetamidomethyl group essential for antibacterial potency.

The "Acid" Ambiguity

In technical literature, "Linezolid Acid" refers to two distinct chemical entities depending on the context (Synthesis vs. Metabolism):

-

Context A (Synthesis): 3-fluoro-4-morpholinobenzoic acid.[9] A convergent precursor used to construct the N-aryl core.

-

Context B (Metabolism/Degradation): PNU-142300 and PNU-142586.[5] These are carboxylic acid metabolites resulting from the oxidative opening of the morpholine ring. They are devoid of antibacterial activity.

Part 2: Linezolid Intermediates (The Path to Synthesis)

Intermediates are the molecular stepping stones. They possess partial structural features of the final API but lack the complete pharmacophore required for ribosomal inhibition.

The Synthetic Precursor: 3-Fluoro-4-morpholinobenzoic Acid

In convergent synthesis routes, the N-aryl ring is often constructed from a benzoic acid derivative.

-

Role: Provides the "Ring B" scaffold.

-

Chemistry: It undergoes Curtius rearrangement to form an isocyanate, which then cyclizes with a chiral epoxide to form the oxazolidinone ring.

-

Status: Inactive . It lacks the oxazolidinone ring entirely.

The Chiral Amine Intermediate

-

Chemical Name: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

-

Role: The immediate precursor to Linezolid.[10]

-

Chemistry: The final step in synthesis involves acetylating this amine.

-

Status: Weakly Active . The free amine binds poorly compared to the acetamide.

Visualization: The Synthetic Pathway

The following diagram illustrates the transformation from the "Acid" precursor to the Active API.

Caption: Figure 1. Convergent synthesis pathway showing the progression from the benzoic acid precursor to the active Linezolid API.

Part 3: Linezolid Derivatives (The Evolution of Function)

Derivatives are structural analogs designed to overcome Linezolid's limitations (e.g., myelosuppression, serotonin syndrome, resistance via cfr gene). Unlike acid intermediates, these are highly active .

Tedizolid (The Phosphate Prodrug)

-

Modification: The morpholine ring (Ring B) is replaced by a pyridine ring, and the C-5 side chain includes a phosphate prodrug moiety.

-

Advantage: Higher potency (4-16x) against Staphylococci; once-daily dosing.

-

Mechanism: Additional binding interactions with the ribosome stabilize the drug-target complex.

Radezolid (The Bi-Aryl Spacer)

-

Modification: Introduction of a bi-aryl spacer and a triazole ring.

-

Advantage: Overcomes Linezolid resistance caused by ribosomal mutations.

The Metabolic "Acid" Derivatives (The Dead End)

Post-administration, Linezolid is metabolized into two primary carboxylic acids. These are technically "derivatives" formed in vivo, but they are pharmacological dead ends.

-

PNU-142300: Formed by oxidative cleavage of the morpholine ring.

-

PNU-142586: The hydroxyethyl glycine metabolite.

-

Significance: These acids are the primary clearance route. They do not inhibit bacterial protein synthesis.

Visualization: Metabolism vs. Derivatization

This diagram contrasts the "Acid Metabolite" (degradation) with the "Structural Derivative" (optimization).

Caption: Figure 2. Divergent pathways: Metabolic oxidation leads to inactive acid metabolites (Red), while synthetic modification leads to potent next-gen derivatives (Green).

Part 4: Comparative Analysis Table

| Feature | Linezolid Acid Intermediate (Precursor) | Linezolid Acid Metabolite (PNU-142300) | Linezolid Derivative (e.g., Tedizolid) |

| Chemical Nature | Benzoic acid derivative | Carboxylic acid (Open morpholine) | Phosphate/Pyridine analog |

| Origin | Synthetic Starting Material | In vivo oxidative degradation | Rational Drug Design |

| Antibacterial Activity | Inactive | Inactive | Highly Active (Often > Linezolid) |

| Ribosomal Binding | None | Negligible | High Affinity (23S rRNA) |

| Key Structural Loss | Missing Oxazolidinone Ring | Destroyed Morpholine Ring | Intact Core (Modified Periphery) |

| Role in Development | Manufacturing efficiency | PK/Clearance Marker | Resistance breaking |

Part 5: Experimental Protocols

Protocol A: Synthesis of the Oxazolidinone Core (Intermediate Formation)

Context: This protocol describes the coupling of the aniline intermediate with a chiral linker to form the oxazolidinone ring, a critical step distinguishing the intermediate from the final derivative.

Reagents:

-

3-Fluoro-4-morpholinyl aniline (1.0 eq)

-

(R)-Glycidyl butyrate (1.2 eq)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous (-78°C)

Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 3-Fluoro-4-morpholinyl aniline dissolved in anhydrous THF under

atmosphere. Cool to -78°C.[4] -

Deprotonation: Add LHMDS dropwise over 20 minutes. Maintain temperature below -70°C to prevent side reactions (causality: prevents racemization of the chiral center).

-

Coupling: Add (R)-Glycidyl butyrate slowly. The lithium amide activates the aniline nitrogen, attacking the epoxide.

-

Cyclization: Allow the mixture to warm to 0°C. The intramolecular attack of the alkoxide on the ester carbonyl closes the oxazolidinone ring.

-

Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the aniline spot and appearance of the hydroxymethyl-oxazolidinone intermediate (

) confirms ring closure.

Protocol B: HPLC Separation of Linezolid from Acid Metabolites

Context: To distinguish the active drug from its inactive "acid" metabolites in plasma or stability samples.

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm). Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses ionization of the carboxylic acid metabolites, improving retention).

-

B: Acetonitrile. Gradient:

-

0-5 min: 95% A (Elutes polar acid metabolites PNU-142300 early).

-

5-20 min: Gradient to 60% B (Elutes Linezolid). Detection: UV at 254 nm. Expected Result:

-

PNU-142300 (Acid): Retention time ~3-4 min.

-

Linezolid (Parent): Retention time ~12-14 min.

Part 6: References

-

Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

-

Slatter, J. G., et al. (2001). "Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects." Drug Metabolism and Disposition. Link

-

Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences. Link

-

Cayman Chemical. "PNU 142300 Product Information." Cayman Chemical Datasheet. Link

-

Perrault, W. R., et al. (2003). "Process for the preparation of oxazolidinones." U.S. Patent 6,887,993. Link

Sources

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Processes for preparing linezolid - Patent 2899185 [data.epo.org]

- 10. researchgate.net [researchgate.net]

Technical Deep Dive: Ionization & Physicochemical Profiling of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid . This molecule represents a critical intermediate scaffold in the synthesis of oxazolidinone antibiotics (e.g., analogs of linezolid or tedizolid) and serves as a model for understanding the interplay between halogenated aromatic acids and heterocyclic carbamates.

The following analysis synthesizes theoretical derivation with standard experimental protocols to define the pKa, ionization profile, and solubility behavior essential for drug development workflows.

Structural Deconstruction & Theoretical pKa Derivation

To accurately predict the ionization behavior without a specific experimental dataset, we must deconstruct the molecule into its constituent electronic influencers. The molecule is a benzoic acid derivative modified by two key substituents:

-

Ortho-Fluorine: A strong electron-withdrawing group (EWG) via induction (-I).

-

Meta-Oxazolidinone: A heterocyclic carbamate, acting as a moderate EWG.

The Base Scaffold: 2-Fluorobenzoic Acid

The parent scaffold is 2-fluorobenzoic acid .[1][2]

-

Reference pKa: 3.27 (Experimental standard).

-

Mechanism: The fluorine atom at the ortho position exerts a powerful inductive effect (-I), pulling electron density away from the carboxylate group. This stabilizes the resulting negative charge on the conjugate base (

), making the proton easier to dissociate compared to unsubstituted benzoic acid (pKa 4.20).

The Meta-Substituent Effect (Oxazolidinone)

The (2-oxo-1,3-oxazolidin-3-yl) group is attached at the 5-position (meta to the carboxylic acid).

-

Electronic Nature: The nitrogen atom is part of a carbamate system (amide-like resonance). It is non-basic in aqueous physiological conditions.

-

Hammett Influence: The oxazolidinone ring acts as an electron-withdrawing group due to the electronegative oxygen atoms and the carbonyl dipole.

-

Net Effect: Substituents at the meta position affect acidity primarily through induction. The addition of this EWG will further stabilize the carboxylate anion, lowering the pKa slightly below that of the parent 2-fluorobenzoic acid.

Final Predicted pKa Range

Based on the additivity of substituent effects (Hammett equation logic):

| Component | Contribution |

| Benzoic Acid (Base) | 4.20 |

| Ortho-Fluorine Effect | -0.93 (shifts to 3.[3]27) |

| Meta-Oxazolidinone Effect | ~ -0.1 to -0.2 (Estimated) |

| Theoretical pKa | 3.07 – 3.17 |

Ionization Behavior & Microspecies Distribution

Understanding the protonation state is vital for predicting membrane permeability (passive diffusion) and solubility.

The Henderson-Hasselbalch Profile

At any given pH, the ratio of the ionized (anionic) form to the neutral (unionized) form is governed by:

Given a pKa of

| Biological Compartment | pH | Predominant Species | % Ionized (Anionic) | Solubility Implication |

| Gastric Fluid | 1.2 | Neutral (HA) | ~1.2% | Low (Precipitation Risk) |

| Duodenum | 4.5 | Anionic ( | 96.2% | Moderate/High |

| Jejunum | 6.5 | Anionic ( | >99.9% | High |

| Blood Plasma | 7.4 | Anionic ( | >99.9% | High |

Visualization of Ionization Equilibrium

The following diagram illustrates the equilibrium shift. Note that the oxazolidinone nitrogen remains neutral throughout the physiological pH range (0–14) due to amide resonance.

Figure 1: Ionization equilibrium showing the shift from neutral acid in gastric pH to anionic carboxylate in systemic circulation.

Experimental Determination Protocol

Since theoretical values are approximations, experimental validation is required for regulatory filing. The Potentiometric Titration method is the Gold Standard for this pKa range (3.0–3.5).

Method: Potentiometric Titration (Sirius T3 / GLpKa Style)

This method measures the change in pH as a function of added titrant. It is superior to UV-metric methods for this molecule because the UV chromophore (benzene ring) may not shift significantly enough upon ionization of the distal carboxylic acid to give a clean derivative spectrum.

Reagents & Setup

-

Sample: 2-5 mg of pure this compound.

-

Solvent: Carbonate-free water (degassed) with 0.15 M KCl (to mimic physiological ionic strength).

-

Co-solvent: Methanol or DMSO (only if intrinsic solubility is

mg/mL). -

Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

Step-by-Step Workflow

-

System Calibration:

-

Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region (critical for pKa ~3.1).

-

Why: Errors in the acidic range are magnified logarithmically.

-

-

Sample Preparation:

-

Weigh 3 mg of sample into the titration vial.

-

Add 10 mL of 0.15 M KCl solution.

-

Note: If the sample does not dissolve, add a known volume of Methanol (e.g., 20% v/v). The Yasuda-Shedlovsky extrapolation will be required to determine aqueous pKa.

-

-

Acidification:

-

Lower the pH of the starting solution to ~1.8 using 0.5 M HCl.

-

Causality: You must start fully protonated (Neutral HA) to observe the complete deprotonation curve.

-

-

Titration (Alkalimetric):

-

Titrate with KOH in small increments (0.5 µL).

-

Record pH after stabilization (< 0.002 pH units/sec drift).

-

Continue titration until pH reaches ~11.0.

-

-

Data Analysis (Bjerrum Plot):

-

Plot

(average number of protons bound) vs. pH. -

The pKa is defined as the pH where

.

-

Figure 2: Experimental workflow for accurate pKa determination using potentiometry.

Implications for Drug Development

Solubility & Formulation

-

Intrinsic Solubility (

): Likely low (< 100 µg/mL) due to the lipophilic fluorobenzene and oxazolidinone rings. -

pH-Dependent Solubility:

-

At pH < 3.0, solubility is limited to

. -

At pH > 5.0, solubility increases exponentially as the salt form (

) dominates. -

Formulation Strategy: Oral formulations should avoid acidic excipients that suppress ionization. Salt forms (e.g., Sodium or Meglumine salts) are recommended to ensure rapid dissolution.

-

Permeability (LogD)

-

LogP (Neutral): Estimated ~1.5 to 2.0.

-

LogD (7.4): Will be significantly lower (approx -1.0 to -1.5) because the molecule is >99.9% ionized.

-

Absorption Window: Passive absorption is most likely in the proximal duodenum (pH 4.0–5.0) where a fraction of the neutral species still exists (~5-10%) and the surface area is high.

References

-

Wikipedia Contributors. (2024). 2-Fluorobenzoic acid.[1][2][4] Wikipedia, The Free Encyclopedia. [Link][2]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. PubChem.[2] [Link]

-

Kuš, N., & Fausto, R. (2017).[1] Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics, 146(12).[1] [Link][1]

-

Baranowski, M. R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.[5] [Link]

-

Seybold, P. G., et al. (2002).[3] Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

Sources

Methodological & Application

Recrystallization techniques for purifying oxazolidinone benzoic acid

An Application Scientist's Guide to the Recrystallization of Oxazolidinone Benzoic Acids

Introduction: The Imperative for Purity in Drug Development

Oxazolidinone benzoic acids represent a critical class of compounds, particularly within the landscape of modern pharmaceuticals where they form the structural backbone of potent antibiotics and other therapeutic agents. The efficacy and safety of any Active Pharmaceutical Ingredient (API) are inextricably linked to its purity.[1] Impurities, which can include byproducts, unreacted starting materials, or degradation products, can compromise the therapeutic effect and introduce toxicity.[1]

Crystallization is a cornerstone technique in the pharmaceutical industry for the purification of APIs, prized for its ability to yield high-purity substances in a scalable manner.[2][3] This application note provides a detailed, experience-driven guide to the recrystallization of oxazolidinone benzoic acids. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only execute the protocols but also to troubleshoot and adapt them effectively.

Part 1: The Science of Recrystallization

Fundamental Principles

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The core principle is that the solubility of most solid organic compounds, including oxazolidinone benzoic acids, increases significantly with temperature.[5][6][7]

The process involves:

-

Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Filtering the hot solution, if necessary, to remove any insoluble impurities.

-

Cooling the solution slowly, causing the solubility of the desired compound to decrease. This leads to the formation of a supersaturated solution from which the pure compound crystallizes.

-

Isolating the purified crystals, typically leaving the soluble impurities behind in the remaining liquid (the "mother liquor").[3]

The Critical Choice: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for an oxazolidinone benzoic acid should exhibit the following characteristics[7][8][9]:

-

Differential Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This differential ensures maximum recovery of the purified product.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[9]

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective, especially for large-scale operations.

Given the structure of oxazolidinone benzoic acids, which combines a polar oxazolidinone ring with a carboxylic acid-substituted aromatic ring, a range of solvents with varying polarities should be considered. Benzoic acid itself shows high solubility in hot water and poor solubility in cold water, making water an excellent and safe solvent for its recrystallization.[10][11] Ethanol and other alcohols are also common choices for similar organic acids.[12][13]

Solvent Selection Workflow

The process of selecting a solvent is empirical. Small-scale solubility tests are essential.

// Nodes A [label="Place ~20-30 mg of crude\n oxazolidinone benzoic acid\n in a test tube.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add 0.5 mL of test solvent\n at room temperature.\n Agitate.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Solvent is UNSUITABLE.\n (Compound is too soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Heat the mixture gently\n to the solvent's boiling point.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Solvent is UNSUITABLE.\n (Compound is insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Allow the solution to cool\n slowly to room temperature,\n then in an ice bath.", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Do abundant crystals form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Solvent is POTENTIALLY SUITABLE.\n Proceed with this solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Poor recovery.\n Consider a solvent pair or\n a different solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label=" Yes"]; C -> E [label=" No"]; E -> F; F -> G [label=" No"]; F -> H [label=" Yes"]; H -> I; I -> J [label=" Yes"]; I -> K [label=" No"]; }

Caption: Decision tree for empirical solvent selection.

Data Presentation: Potential Solvents

The following table provides a starting point for solvent screening for a typical oxazolidinone benzoic acid. The properties of benzoic acid are used as a proxy to guide initial choices.[14][15]

| Solvent | Boiling Point (°C) | Rationale & Comments | Potential Issues |

| Water (H₂O) | 100 | Excellent for benzoic acid moiety; high polarity. Safe and inexpensive.[10][11] | May have poor solubility for less polar oxazolidinone derivatives. |

| Ethanol (EtOH) | 78 | Good general solvent for many organic compounds. Can be used in a solvent pair with water.[13] | May be too good a solvent, leading to poor recovery unless used with an antisolvent. |

| Acetone | 56 | Strong polar aprotic solvent. Good for dissolving many organics.[12] | Low boiling point can lead to rapid evaporation and premature crystallization during hot filtration. |

| Ethyl Acetate (EtOAc) | 77 | Medium polarity solvent. Often a good choice for moderately polar compounds. | Flammable. May co-crystallize with some compounds. |

| Isopropanol (IPA) | 82 | Similar properties to ethanol but slightly less polar and higher boiling.[12] | Flammable. |

| Toluene | 111 | Good for dissolving aromatic rings. Can be effective if the compound has significant nonpolar character. | High boiling point makes it difficult to remove. Flammable and toxic. |

Part 2: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common and effective method for purifying solids.[3] This protocol assumes a suitable single solvent has been identified.

Methodology:

-

Dissolution:

-

Place the crude oxazolidinone benzoic acid (e.g., 1.0 g) and a boiling chip into an appropriately sized Erlenmeyer flask. Rationale: An Erlenmeyer flask minimizes solvent evaporation and prevents splashing.

-

Add a small portion of the chosen solvent to the flask and heat the mixture to a gentle boil on a hot plate.[6]

-

Continue adding small increments of hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product even after cooling.[7]

-

-

Hot Filtration (if necessary):

-

This step is only required if insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution.[5][16]

-

Set up a hot filtration apparatus: place a stemless or short-stemmed funnel with fluted filter paper into a clean, pre-heated receiving Erlenmeyer flask.[6][17] Rationale: A stemless funnel and pre-heated apparatus prevent the hot solution from cooling during filtration, which would cause premature crystallization and clog the funnel.[16][18]

-

Pour the boiling solution through the fluted filter paper in portions. Keep the solution hot throughout the process.

-

If crystals form on the filter paper, rinse with a small amount of boiling solvent to redissolve them.[16]

-

-

Crystallization:

-

Cover the mouth of the Erlenmeyer flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[7]

-

Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[5]

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[19]

-

Transfer the crystalline slurry into the funnel.

-

Wash the crystals with a small amount of ice-cold solvent. Rationale: Using ice-cold solvent removes any adhering mother liquor (which contains impurities) without dissolving a significant amount of the purified product.[8][10]

-

Break the vacuum before adding the wash solvent to ensure the entire crystal cake is rinsed, then reapply the vacuum.[19]

-

-

Drying:

-

Continue to draw air through the crystals on the Büchner funnel to partially dry them.

-

Transfer the crystals to a watch glass and dry them to a constant weight, either in air or in a drying oven at a temperature well below the compound's melting point.

-

Recrystallization Workflow Diagram

// Nodes start [label="Start:\nCrude Solid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve in\nminimum hot solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; check_insoluble [label="Insoluble impurities\npresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hot_filter [label="2. Hot Gravity\nFiltration", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="3. Cool Slowly\nto Induce Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="4. Isolate Crystals\n(Vacuum Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="5. Wash with\nIce-Cold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="6. Dry Crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nPure Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mother_liquor [label="Mother Liquor\n(contains soluble impurities)", style=dotted, shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges start -> dissolve; dissolve -> check_insoluble; check_insoluble -> hot_filter [label="Yes"]; check_insoluble -> cool [label="No"]; hot_filter -> cool; cool -> isolate; isolate -> wash; isolate -> mother_liquor [style=dashed]; wash -> dry; dry -> end; }

Caption: General workflow for single-solvent recrystallization.

Protocol 2: Multi-Solvent (Antisolvent) Recrystallization

This technique is useful when no single solvent has the ideal properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "antisolvent" in which the compound is insoluble. The two solvents must be miscible.[3][13] A common pair for organic acids is ethanol (good solvent) and water (antisolvent).[13]

Methodology:

-

Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol).

-

To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

-

Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

-

Proceed with the cooling, isolation, washing, and drying steps as described in Protocol 1. The wash solvent should be a mixture of the two solvents, rich in the "poor" solvent.

Part 3: Troubleshooting and Validation

A successful protocol is self-validating. Purity is typically assessed by melting point analysis and chromatographic methods like HPLC. A pure compound will have a sharp, narrow melting point range close to the literature value.[20]

| Problem | Likely Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and attempt to cool again.[21][22]- Scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to induce nucleation.[20][22] |

| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[21][22]- Consider using a solvent with a lower boiling point. |

| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were too soluble in the cold wash solvent. | - Recover compound from the mother liquor by evaporating the solvent.[21][22]- Ensure filtration apparatus is properly pre-heated.- Ensure the wash solvent is ice-cold and used sparingly. |

References

- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Vertex AI Search.

- Hot Filtr

- API Purific

- Purific

- 2.

- Picking the best purification method for your API can be a tricky challenge. SANOVOS.

- Recrystallization and hot filtr

- An Efficient and Inexpensive Apparatus for Hot Filtration.

- APIs in Pharmaceutical Industry: An Overview. SepPure Technologies.

- Recrystalliz

- 3.6F: Troubleshooting. Chemistry LibreTexts.

- Problems with Recrystallisations. University of York, Department of Chemistry.

- How to Purify an organic compound via recrystallization or reprecipitation?.

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.

- Recrystallization-1.pdf. University of Massachusetts.

- WO2014170908A1 - Process for preparation of oxazolidinone derivatives.

- recrystalliz

- Recrystallization 2. University of California, Los Angeles.

- Recrystallization and Melting Point Analysis. YouTube.

- Finding the best solvent for recrystallisation.

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

- Recrystalliz

- Recrystalliz

- Benzoic Acid. Solubility of Things.

- Recrystalliz

- Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl] - EPA CompTox Chemicals Dashboard.

- Benzoic acid. Wikipedia.

- (PDF) Recrystallization of Impure Benzoic Acid.

- Solubility of Benzoic Acid in Organic Solvents. Scribd.

- BENZOIC ACID. ChemicalBook.. ChemicalBook.

Sources

- 1. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]

- 4. studymoose.com [studymoose.com]

- 5. safrole.com [safrole.com]

- 6. Recrystallization [wiredchemist.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

- 12. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. atamankimya.com [atamankimya.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemedx.org [chemedx.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Scale-up synthesis of Linezolid intermediate CAS 146685-96-9

Application Note: Process Optimization and Scale-Up Strategy for Linezolid Intermediate (CAS 146685-96-9)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 146685-96-9). This compound is the critical chiral alcohol precursor to Linezolid, a blockbuster oxazolidinone antibiotic.

While early discovery routes utilized hazardous reagents (e.g., phosgene) or expensive chiral auxiliaries (e.g., (R)-glycidyl butyrate), this guide focuses on the Lithium tert-butoxide (LiOtBu) mediated cyclization of the phenylcarbamate with (R)-epichlorohydrin . This route is selected for its atom economy, safety profile at scale, and high enantiomeric retention.

Key Technical Advantages of This Protocol:

-

Enantiocontrol: Preserves chirality of the (R)-epichlorohydrin starting material to yield >99% ee product after crystallization.

-

Safety: Replaces n-Butyllithium (n-BuLi) with LiOtBu, eliminating cryogenic conditions (-78°C) and pyrophoric handling risks.

-

Purification: Utilizes a "slurry-to-slurry" purification method, avoiding large-scale silica chromatography.

Strategic Route Analysis

The synthesis is a convergent two-step process starting from commercially available 3-fluoro-4-morpholinoaniline.

Mechanism of Action:

-

Protection: The aniline is converted to a carbamate (methyl or benzyl). Methyl carbamate is preferred for atom economy.

-

Regioselective Cyclization: The carbamate anion attacks the (R)-epichlorohydrin. The mechanism involves an initial nucleophilic attack on the epoxide (or displacement of chloride, depending on conditions), followed by intramolecular cyclization.

Figure 1: Synthetic pathway for CAS 146685-96-9.

Detailed Experimental Protocol

Step 1: Preparation of Methyl (3-fluoro-4-morpholinophenyl)carbamate

Rationale: The carbamate moiety serves as both a protecting group and the carbonyl source for the oxazolidinone ring.

Reagents:

-

3-Fluoro-4-morpholinoaniline (1.0 eq)[1]

-

Methyl Chloroformate (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Charge a reactor with 3-fluoro-4-morpholinoaniline and DCM (10 vol).

-

Cool the solution to 0–5°C.

-

Add NaHCO₃ (solid) or as a saturated solution.

-

Dose Methyl Chloroformate dropwise over 60 minutes. Critical: Maintain internal temperature <10°C to prevent bis-acylation.

-

Agitate at 20–25°C for 4 hours. Monitor by HPLC (Target: <0.5% SM).

-

Workup: Add water (5 vol), separate phases. Wash organic layer with brine.

-

Concentrate to dryness or swap solvent to THF for the next step.

Step 2: Cyclization to (R)-5-(hydroxymethyl)oxazolidin-2-one

Rationale: The use of LiOtBu in THF allows the reaction to proceed at moderate temperatures (reflux) without the extreme flammability hazards of n-BuLi/Hexane processes found in older literature.

Reagents:

-

Methyl Carbamate Intermediate (from Step 1) (1.0 eq)

-

(R)-Epichlorohydrin (1.5 eq)

-

Lithium tert-butoxide (LiOtBu) (2.0 eq)

-

Solvent: Tetrahydrofuran (THF)

Procedure:

-

Dissolve the Methyl Carbamate in THF (15 vol) under Nitrogen atmosphere.

-

Cool to 0–5°C.

-

Add LiOtBu portion-wise. Caution: Exothermic. Hydrogen gas evolution may occur if moisture is present.

-

Add (R)-Epichlorohydrin slowly over 30 minutes.

-

Heat the mixture to reflux (approx. 65°C) and stir for 16–24 hours.

-

IPC Check: Monitor disappearance of Carbamate.

-

-

Quench: Cool to 20°C. Add Saturated Ammonium Chloride (aq) slowly.

-

Extraction: Extract with Ethyl Acetate (3 x 5 vol). Combine organics and wash with water.[2]

-

Distillation: Concentrate the organic phase under reduced pressure to a thick oil or solid residue.

Purification & Crystallization (The Self-Validating System)

Chromatography is non-viable for multi-kilogram scale-up. We utilize an enantiomeric enrichment crystallization . The (R)-isomer crystallizes preferentially in specific solvent systems, rejecting the (S)-isomer and chemical impurities into the mother liquor.

Protocol:

-

Slurry: Take the crude residue from Step 2. Add Methanol or Isopropanol (5 vol).

-

Heat: Warm to 50°C to dissolve or create a uniform suspension.

-

Cool: Slowly cool to 0–5°C over 4 hours with slow agitation.

-

Filter: Collect the solids by filtration.

-

Wash: Wash the cake with cold Methanol (1 vol).

-

Dry: Vacuum dry at 45°C.

Validation Criteria:

-

Purity (HPLC): >98.5%

-

Chiral Purity (HPLC): >99.0% ee

-

Appearance: Off-white to white crystalline solid.

Figure 2: Downstream processing and purification workflow.

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Yield (Step 1) | 90 – 95% | Quantitative conversion typical. |

| Yield (Step 2) | 75 – 82% | After crystallization. |

| HPLC Purity | > 99.0% | Area % |

| Enantiomeric Excess | > 99.0% | Critical for final drug efficacy. |

| Melting Point | 181 – 183°C | Consistent with polymorph Form I. |

| Residual Solvent | < 3000 ppm MeOH | Must meet ICH Q3C limits. |

Analytical Controls

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient. Detection at 254 nm.

-

Chiral HPLC: Chiralpak AD-H or equivalent. Mobile phase: Hexane/IPA (80:20). Flow: 1.0 mL/min.

-

(R)-Isomer Retention: ~12 min

-

(S)-Isomer Retention: ~15 min (Verify with standards).

-

References

-

Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link

-

Pearlman, B. A., et al. (Upjohn Co). (1997). Method for the preparation of oxazolidinones.[3][4] U.S. Patent 5,688,792.[3] Link

-

Perrault, W. R., et al. (2003). Process Research and Development of a Scalable Synthesis of Linezolid. Organic Process Research & Development, 7(4), 533–546. Link

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent.[5] Der Pharma Chemica, 3(4), 219-226.[6] Link

-

Wang, Y., et al. (2012). Novel process for preparation of Linezolid and its novel intermediates.[5] WIPO Patent WO2012114355. Link

Sources

- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. WO2009032294A2 - Processes for the preparation of a linezolid intermediate, linezolid hydroxide - Google Patents [patents.google.com]

- 4. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Green chemistry approaches to synthesizing 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

This Application Note details the green synthesis of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid , a critical scaffold in the development of oxazolidinone antibiotics (e.g., Linezolid analogs).

The protocol prioritizes phosgene-free methodologies, utilizing Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) as sustainable carbonyl sources.

Executive Summary

Traditional synthesis of N-aryl oxazolidinones relies on hazardous reagents like phosgene or isocyanates and chlorinated solvents. This guide provides a sustainable, scalable protocol for synthesizing This compound (Target Molecule 1 ) starting from 5-amino-2-fluorobenzoic acid .

Key Sustainability Features:

-

Phosgene-Free: Utilizes Ethylene Carbonate (EC) or Dimethyl Carbonate (DMC).

-

Solvent Optimization: Replaces CH₂Cl₂ with 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol.

-

Atom Economy: High-efficiency cyclization with recyclable byproducts (ethylene glycol/methanol).

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the oxazolidinone ring. The most efficient green disconnection involves the insertion of a C2-synthon (from ethylene carbonate or epoxide) into the aniline nitrogen, coupled with carbonylation.

Figure 1: Retrosynthetic strategy focusing on the N-aryl bond formation.

Experimental Protocols

Method A: The "Direct Cyclization" Route (Ethylene Carbonate)

Best for: Atom economy and minimizing step count. This method uses Ethylene Carbonate as both solvent and reagent.

Reagents & Materials:

-

Starting Material: 5-Amino-2-fluorobenzoic acid (CAS: 82380-18-5).[1]

-

Reagent: Ethylene Carbonate (EC) (Solid, MP: 35-38°C).

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaI/PPh₃.

-

Solvent: None (Melt) or 2-MeTHF.

Step-by-Step Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Amino-2-fluorobenzoic acid (10.0 mmol, 1.55 g) and Ethylene Carbonate (12.0 mmol, 1.06 g).

-

Catalyst Addition: Add NaI (0.5 mmol, 5 mol%) and PPh₃ (0.5 mmol, 5 mol%) as the catalyst system. Alternatively, use DBU (10 mol%) for base-catalyzed cyclization.

-

Reaction: Heat the mixture to 120–130°C under an inert atmosphere (N₂). The mixture will melt into a homogeneous phase. Stir for 6–8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove ethylene glycol and catalyst.

-

Wash the organic layer with Brine , dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure acid.[4]

Method B: The "Carbamate-Epoxide" Route (Industrial Standard)

Best for: High purity and scalability. This 2-step sequence avoids high temperatures and allows for intermediate purification.

Step 1: Carbamate Formation

-

Dissolve 5-Amino-2-fluorobenzoic acid (10 mmol) in 2-MeTHF (20 mL).

-

Add Dimethyl Carbonate (DMC) (15 mmol) and K₂CO₃ (20 mmol).

-

Reflux (90°C) for 4 hours.

-

Result: Formation of Methyl (3-carboxy-4-fluorophenyl)carbamate. Isolate by filtration and evaporation.

Step 2: Cyclization

-

Dissolve the carbamate intermediate in Ethanol or Acetonitrile .

-